4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Overview
Description
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-CFMB) is a synthetic chemical compound with a variety of uses in the fields of chemistry, biochemistry, and medicine. Its unique structure gives it the ability to interact with a variety of molecules, making it a valuable tool for scientists in many different research areas.
Scientific Research Applications
Photocatalytic Oxidation
A study by Higashimoto et al. (2009) on the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under visible light irradiation demonstrates the utility of similar compounds in green chemistry applications. This process facilitates high conversion and selectivity, indicating the potential of "4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde" in similar photocatalytic processes (Higashimoto et al., 2009).
Electrochemical Synthesis
Sherbo et al. (2018) report on pairing electrolysis with hydrogenation for complete electron economy, illustrating how electrochemical methods can drive organic reactions under ambient conditions. This study hints at the potential application of the compound in synthesizing valuable chemicals through environmentally friendly processes (Sherbo et al., 2018).
Organic Synthesis and Catalysis
Research on Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H, directed by hydroxyl groups, shows the importance of similar compounds in catalytic organic synthesis. This methodology indicates the potential of "4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde" in the synthesis of aromatic carbonyl compounds through environmentally benign processes (Jian'an Jiang et al., 2014).
Anticancer Research
Lawrence et al. (2003) discuss the synthesis of fluorinated analogues of combretastatin A-4, highlighting the role of similar compounds in medicinal chemistry, particularly in anticancer research. This suggests the potential biomedical applications of "4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde" in developing novel anticancer agents (Lawrence et al., 2003).
Environmental Applications
Studies on the metabolism of halogenated compounds by fungi, as reported by Beck et al. (2000), provide insights into the environmental applications of similar compounds, including bioremediation and understanding the metabolic pathways of halogenated organic pollutants (Beck et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been known to target protein receptors and enzymes associated with various diseases .
Mode of Action
It’s plausible that it interacts with its targets through a mechanism similar to other benzyl compounds, which typically bind to their targets and modulate their activity .
Biochemical Pathways
Based on the known targets of similar compounds, it could potentially influence pathways related to the function of the targeted proteins or enzymes .
Result of Action
Similar compounds have been shown to have significant effects on disease-causing protein receptors and enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde . These factors can include pH, temperature, and the presence of other compounds or enzymes.
properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(17)7-13(11)16/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBESALXMWMFICO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350142 | |
Record name | 4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
CAS RN |
525570-29-0 | |
Record name | 4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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